1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol
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Overview
Description
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a chemical compound with the molecular formula C15H19NO It is known for its unique structure, which includes a naphthalene ring substituted with a butan-2-ylamino group and a hydroxyl group
Scientific Research Applications
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dna gyrase , an enzyme that introduces supercoiling into DNA, which is essential for various processes such as replication and transcription.
Mode of Action
This interaction can cause changes in the DNA structure, preventing the normal functioning of the enzyme and leading to the death of the bacterial cell .
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of the bacterial cells .
Result of Action
The inhibition of dna gyrase can lead to the disruption of dna replication and transcription, which can result in the death of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction can produce various amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Butan-2-yl)amino]methyl}naphthalen-1-ol
- 1-{[(Butan-2-yl)amino]methyl}naphthalen-3-ol
- 1-{[(Butan-2-yl)amino]methyl}naphthalen-4-ol
Uniqueness
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFNTOVWDIQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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